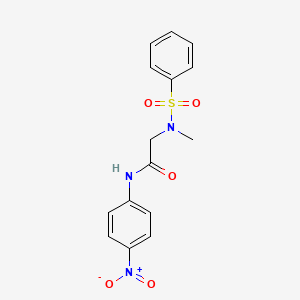

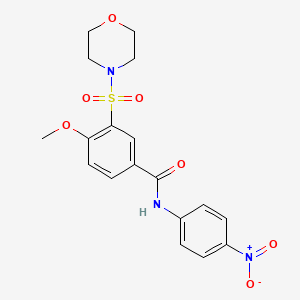

![molecular formula C23H22N2O4 B4012616 (4-methoxy-1-naphthyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone](/img/structure/B4012616.png)

(4-methoxy-1-naphthyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including acylation, Grignard reactions, and demethylation processes. For instance, acylation of beta-tetralone with phenyl anisoate followed by a Grignard reaction with 4-methoxyphenylmagnesium bromide can lead to novel dihydronaphthalene isomers. These processes are crucial for obtaining the desired compound with high purity and yield (Jones et al., 1979).

Molecular Structure Analysis

The molecular structure of compounds similar to "(4-methoxy-1-naphthyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone" has been characterized through various analytical techniques, including X-ray diffraction. These studies reveal the crystal and molecular structure, providing insights into the spatial arrangement of atoms, which is critical for understanding the compound's reactivity and interactions with biological targets (Eckhardt et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds can be explored through their involvement in various reactions, such as Diels-Alder cycloadditions, which are significant for synthesizing bicyclic structures with potential biological activities. These reactions not only highlight the compound's reactivity but also its utility in generating novel structures with enhanced properties (Thirunarayanan, 2017).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are pivotal for the compound's applicability in various fields. Techniques such as thermal analysis and solution growth technique are employed to determine these properties, aiding in the understanding of the compound's behavior under different conditions (Shruthi et al., 2019).

Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

The study by Pietra and Vitali (1972) discusses nucleophilic aromatic substitution reactions, which are fundamental in organic synthesis, including the synthesis of complex molecules like "(4-methoxy-1-naphthyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone." Such reactions are crucial for introducing functional groups into aromatic systems, potentially applicable to this compound for the development of pharmaceuticals or materials science applications (Pietra & Vitali, 1972).

Biological Properties of Naphthoquinones

López López et al. (2014) provide a comprehensive overview of naphthoquinones, highlighting their significant biological activities, including antibacterial, antifungal, antiviral, antitumor, and antiparasitic effects. Given the structural similarity, "(4-methoxy-1-naphthyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone" may exhibit similar biological properties, making it a candidate for further pharmacological studies (López López et al., 2014).

Genotoxic Potential of Naphthoquinones

Fowler et al. (2018) review the genotoxic potential of 1,4-naphthoquinone, providing insights into the safety profile of naphthoquinone derivatives. Understanding the genotoxicity of such compounds is crucial for their development as therapeutic agents, suggesting that similar evaluations for "(4-methoxy-1-naphthyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone" are necessary to ensure its safety for potential medical applications (Fowler et al., 2018).

Applications in Organic Synthesis

Ribeiro et al. (2022) discuss the utility of naphthoquinone derivatives in organic synthesis, including their role in the preparation of pharmaceuticals. This suggests that compounds like "(4-methoxy-1-naphthyl)[3-nitro-4-(1-piperidinyl)phenyl]methanone" could be valuable intermediates or final products in the synthesis of drugs with novel mechanisms of action (Ribeiro et al., 2022).

properties

IUPAC Name |

(4-methoxynaphthalen-1-yl)-(3-nitro-4-piperidin-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-29-22-12-10-19(17-7-3-4-8-18(17)22)23(26)16-9-11-20(21(15-16)25(27)28)24-13-5-2-6-14-24/h3-4,7-12,15H,2,5-6,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXVNIASDVNEJMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CC(=C(C=C3)N4CCCCC4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

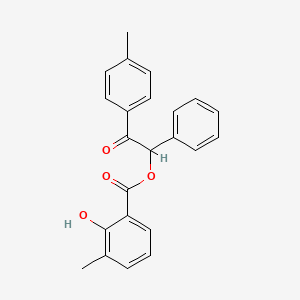

![N,N'-[1,3-phenylenebis(methylene)]bis[2-(4-isopropylphenoxy)acetamide]](/img/structure/B4012536.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-5-(2-methoxyphenyl)-4-(2-thienylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012570.png)

![1-[3-(diethylamino)propyl]-3-hydroxy-4-(5-methyl-2-furoyl)-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4012595.png)

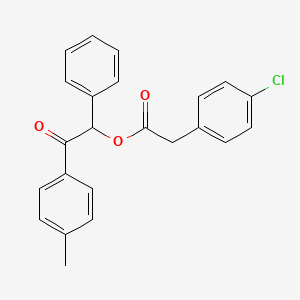

![2-(3,4-dichlorophenyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4012641.png)

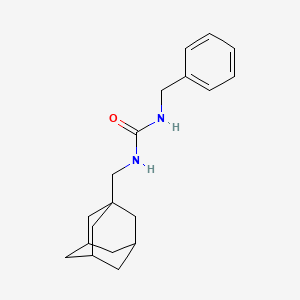

![(4-bromophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B4012642.png)

![5-(5-methoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4012643.png)